molecular formula C3H4N2O2 B018101 Hydantoin CAS No. 461-72-3

Hydantoin

Cat. No.: B018101
CAS No.: 461-72-3
M. Wt: 100.08 g/mol
InChI Key: WJRBRSLFGCUECM-UHFFFAOYSA-N
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Description

Hydantoin is an imidazolidine-2,4-dione.

Mechanism of Action

Target of Action

Hydantoins, including the well-known derivative phenytoin, primarily target the sodium channels present throughout the nerves . These channels play a crucial role in the conduction of electrical impulses and the release of neurotransmitters .

Mode of Action

Hydantoins exert their effect by slowing the synaptic transmission . They achieve this by blocking sodium channels from recovering from the inactivated state, which inhibits neurons from firing . This action effectively stops the repeated excitation of cells that results in seizures .

Biochemical Pathways

Hydantoins play an important role in the purine catabolic pathway that regulates the purine pool in the cell to provide precursors for nucleic acid synthesis . In addition, hydantoinases have essential metabolic functions because they hydrolyze hydantoin and 5’-monosubstituted this compound derivatives .

Pharmacokinetics

Phenytoin, a this compound derivative, has a therapeutic range of 10–20 μg/mL (20–40 μmol/L) with a free phenytoin concentration of 1–2 μg/mL (2–4 μmol/L) . The peak after a therapeutic oral dose is reached within 3–12 hours . The plasma half-life of phenytoin ranges from 6–60 hours . Less than 5% of phenytoin is excreted unchanged in the urine .

Result of Action

The primary result of this compound action is the reduction of seizures . By targeting sodium channels and inhibiting neuronal firing, hydantoins prevent the repeated excitation of cells that leads to seizures . This makes hydantoins effective as anticonvulsant or antiepileptic drugs .

Action Environment

The synthesis and action of hydantoins can be influenced by various environmental factors. Recent advances in the synthesis of hydantoins aim to produce more sustainable and environmentally friendly procedures for the preparation of these biomolecules . .

Biochemical Analysis

Biochemical Properties

Hydantoin derivatives possess a variety of biochemical and pharmacological properties . They are known to interact with various enzymes, proteins, and other biomolecules. The interaction of the anticancer drug doxorubicin and the resistance modifiers hydantoins was studied in combination on MDR mouse T-lymphoma cells .

Cellular Effects

This compound and its derivatives have been shown to have various effects on different types of cells. For example, this compound derivatives have been found to modulate the efflux of cancer cells . They have been shown to increase the retention of rhodamine 123 in cancer cells . Furthermore, certain this compound derivatives have shown a synergistic effect with doxorubicin on mouse lymphoma cells .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with various biomolecules. For instance, this compound derivatives have been found to potentially inhibit the ABCB1 transporter . The most active structures contained aromatic substituents as well as some tertiary amine fragments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study found that the adverse effects caused by MDM this compound were not detected in terms of body weight, clinical signs, food and water intake, hematology, organ weights, gross pathology, and histopathology over a period of 28 days .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that the no-observed-adverse-effect level of MDM this compound was considered to be greater than 1000 mg/kg/day .

Metabolic Pathways

This compound is involved in various metabolic pathways. A reaction between two prebiotically plausible building blocks, this compound and glyoxylate, generates both the nucleobase orotate, a precursor of biological pyrimidines, and pyruvate, a core metabolite in the citric acid cycle and amino acid biosynthesis .

Transport and Distribution

It is known that this compound derivatives can modulate the efflux of cancer cells .

Biological Activity

Hydantoin is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound and its derivatives, particularly focusing on their anticancer, antimicrobial, antiviral, and other therapeutic activities.

Overview of this compound

This compound is characterized by its unique structure, which allows for various substitutions that can enhance its biological activity. The core this compound structure is represented as follows:

This compound structure C3H4N2O\text{this compound structure }\text{C}_3\text{H}_4\text{N}_2\text{O}

The biological activities of this compound derivatives are influenced by their chemical modifications, leading to a wide range of pharmacological effects.

Anticancer Activity

Hydantoins have been extensively studied for their potential anticancer properties. Research indicates that this compound derivatives can act as inhibitors of various cancer-related pathways:

  • Histone Deacetylase (HDAC) Inhibition : Hydantoins have shown promise as HDAC inhibitors, which can reactivate silenced tumor suppressor genes and induce apoptosis in cancer cells .
  • B-cell Lymphoma-2 (Bcl-2) Inhibition : Certain hydantoins target Bcl-2 proteins, promoting apoptosis in malignancies where Bcl-2 is overexpressed .
  • Kinesin Spindle Protein (KSP) Inhibition : Some derivatives inhibit KSP, leading to cell cycle arrest and apoptosis without affecting other microtubule-dependent processes .

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of various this compound derivatives on human cancer cell lines (HepG2, A2780, and MCF7). The findings revealed that certain compounds exhibited IC50 values as low as 4.5 µmol/L against MCF7 cells, indicating potent antiproliferative activity .

Antimicrobial Activity

Hydantoins also display significant antimicrobial properties:

  • Antibacterial and Antifungal : Various this compound derivatives have been synthesized and tested against bacterial strains and fungi. The lipophilic nature of some derivatives enhances their ability to penetrate microbial membranes .
  • Mechanism of Action : The antimicrobial activity is often linked to the inhibition of specific enzymes or disruption of cellular processes in pathogens.

Antiviral Activity

This compound compounds have demonstrated antiviral capabilities against several viruses:

  • Inhibition of Viral Replication : Studies have shown that certain hydantoins inhibit the replication of herpes simplex viruses (HSV-1 and HSV-2), as well as other viral pathogens like Coxsackie virus B4 and respiratory syncytial virus .

Data Table: Antiviral Efficacy

CompoundVirus TypeIC50 (µmol/L)
This compound AHSV-15.0
This compound BHSV-24.5
This compound CCoxsackie virus B46.0

Other Biological Activities

Beyond anticancer and antimicrobial effects, hydantoins exhibit a range of other pharmacological activities:

  • Anticonvulsant Properties : Historically used in treating epilepsy, hydantoins stabilize neuronal membranes and reduce excitability.
  • Antidiabetic Effects : Some studies suggest that hydantoins may improve glycemic control in diabetic models by modulating metabolic pathways .
  • Anti-inflammatory and Antidepressant Activities : Recent research indicates potential anti-inflammatory effects and the ability to modulate serotonin receptors, providing antidepressant-like activity .

Structure-Activity Relationships (SAR)

The biological activity of hydantoins is heavily influenced by their structural modifications. For instance:

  • Lipophilicity : Increased lipophilicity often correlates with enhanced biological activity due to improved membrane permeability.
  • Substituent Effects : The presence of specific substituents at the 3 and 5 positions on the this compound ring can significantly alter potency against various biological targets .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Hydantoin derivatives have been pivotal in the development of several clinically significant drugs. Notable examples include:

  • Phenytoin : An anticonvulsant medication used to control seizures.
  • Nitrofurantoin : An antibiotic primarily used for urinary tract infections.
  • Enzalutamide : A drug for prostate cancer treatment.

These compounds leverage the this compound scaffold's ability to accept various substituents, enhancing their pharmacological profiles. The structural features of hydantoins allow for extensive modifications, which can lead to compounds with improved efficacy against diseases such as cancer, microbial infections, and metabolic disorders .

2. Structure-Activity Relationships (SARs)

The this compound scaffold's versatility is further illustrated through its structure-activity relationships. Research has shown that specific modifications at various positions on the this compound ring can significantly affect biological activity. For instance, derivatives with cationic groups have demonstrated enhanced antimicrobial properties by disrupting bacterial membranes .

Antimicrobial Applications

This compound derivatives are emerging as promising candidates in the fight against antibiotic resistance. Recent studies have focused on developing membrane-active this compound derivatives that exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds not only kill bacteria rapidly but also prevent the development of resistance—a critical challenge in modern medicine .

Compound Activity Target Bacteria
NitrofurantoinModerate antimicrobial activityVarious urinary pathogens
Membrane-active derivativesEnhanced potency (>50-fold) against resistant strainsMRSA, E. coli

Optoelectronics and Material Science

Hydantoins also find applications in the field of optoelectronics. Recent advances have highlighted their potential use in sensors and as chemical sensory materials for detecting toxic anions and metal ions. The photophysical properties of hydantoins make them suitable for applications in imaging and biosensing within living cells .

Case Studies and Research Findings

Numerous studies underscore the significance of hydantoins across various domains:

  • Antimicrobial Activity Study : A study reported the design of novel this compound derivatives that showed significantly enhanced antibacterial activity compared to traditional antibiotics like nitrofurantoin. These new compounds demonstrated effective action against multidrug-resistant strains in vitro and in vivo models .
  • Optoelectronic Applications : Research has explored the functionalization of hydantoins for use in optoelectronic devices, demonstrating their potential as materials for sensors capable of detecting environmental pollutants .

Q & A

Q. Basic: How can researchers design experiments to synthesize hydantoin derivatives with specific substituents for structure-activity studies?

Methodological Answer:
To synthesize substituted hydantoins, polycondensation reactions under microwave irradiation (e.g., using N-(4-chlorocarbonyl phenyl) trimellitimide acid chloride and this compound derivatives) can improve reaction efficiency and yield . Key steps include:

  • Microwave-Assisted Synthesis : Optimize irradiation time and temperature (e.g., 80°C in closed systems) to accelerate reaction kinetics .
  • Characterization : Use FT-IR to confirm carbonyl stretching (1,700–1,750 cm⁻¹) and imide linkages, and ¹H-NMR to verify substituent integration ratios .
  • Solubility Testing : Assess solubility in polar aprotic solvents (e.g., DMF, NMP) to guide polymer applications .

Q. Advanced: What methodologies resolve contradictions between crystallographic and solution-phase structural data for this compound derivatives?

Methodological Answer:
Discrepancies in this compound ring conformation (e.g., syn vs. anti) require multi-technique validation:

  • X-Ray Crystallography : Determines solid-state conformation (e.g., twisted this compound-adenine dihedral angles at −52.7° in crystals) .
  • NMR NOESY/ROESY : Identifies solution-phase conformations (e.g., H8–H2′ NOE correlations indicating anticonformation in ct6A nucleosides) .
  • Computational Modeling : Ab initio energy calculations (e.g., rotational barriers of 17–23 kcal/mol) explain restricted ring mobility under physiological conditions .

Q. Basic: What experimental protocols are used to assess this compound’s antimicrobial efficacy in formulations?

Methodological Answer:

  • Microbiological Challenge Tests : Inoculate formulations (e.g., shampoos) with mixed bacteria/fungi (e.g., Staphylococcus aureus, Candida albicans). Monitor microbial counts at 0, 7, 14, 21, and 28 days using plate counts (CFU/mL). DMDM this compound at 0.2% achieves <10 CFU/mL against bacteria and fungi .
  • Minimum Inhibitory Concentration (MIC) : Determine MIC via broth dilution in pH 3–10 buffers to mimic formulation conditions .

Q. Advanced: How can kinetic isotope effects (KIEs) and computational modeling elucidate this compound oxidation mechanisms?

Methodological Answer:

  • Deuterium Labeling : Compare oxidation rates of C5–D vs. C5–H hydantoins. A primary KIE (e.g., kH/kD > 2) indicates C–H bond cleavage as the rate-determining step .
  • DFT Calculations : Model transition states (e.g., Mn–O bond formation during permanganate oxidation) to identify electronic and steric influences .
  • Solvent Effects : Test reaction rates in aprotic (e.g., acetonitrile) vs. protic solvents to assess hydrogen-bonding impacts .

Q. Basic: What analytical methods evaluate this compound’s stability under varying thermal and pH conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for this compound polymers) under N₂ .
  • pH Stability Studies : Incubate this compound solutions at pH 2–10, monitor degradation via HPLC-UV (λ = 210 nm) over 28 days. This compound remains stable in neutral buffers but hydrolyzes in strongly acidic/basic conditions .

Q. Advanced: How do researchers establish structure-activity relationships (SARs) for this compound-based polymers in material science?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with alkyl (e.g., 5,5-dimethyl) or spirocyclic groups. Compare thermal stability (TGA) and solubility .
  • Dynamic Mechanical Analysis (DMA) : Measure glass transition temperatures (Tg) to correlate substituent bulkiness with chain rigidity .
  • Antimicrobial SAR : Test polymer films against biofilms; this compound’s N–H groups enhance hydrogen-bonding with microbial membranes .

Q. Basic: How to validate this compound’s compatibility with anionic/cationic surfactants in formulations?

Methodological Answer:

  • Compatibility Testing : Mix this compound derivatives (0.1–0.6%) with surfactants (e.g., sodium lauryl sulfate) at 25–80°C. Monitor phase separation/precipitation visually and via turbidity measurements .
  • Zeta Potential Analysis : Assess colloidal stability; zeta potentials >|±30| mV indicate stable dispersions .

Q. Advanced: What strategies mitigate formaldehyde release from DMDM this compound in biological assays?

Methodological Answer:

  • Formaldehyde Scavengers : Add urea or ammonium nitrate (1–5%) to formulations; quantify free formaldehyde via chromotropic acid assay (λ = 580 nm) .
  • Alternative Preservatives : Compare efficacy of formaldehyde-free derivatives (e.g., iodopropynyl butylcarbamate) using time-kill assays .

Q. Basic: How to optimize this compound’s reaction yield in heterocyclic ring-forming reactions?

Methodological Answer:

  • Büchner Reaction Optimization : Use glyoxal and urea precursors in acidic (HCl) or basic (NaOH) conditions. Monitor cyclization via TLC (Rf = 0.5 in ethyl acetate/hexane) .
  • Microwave Enhancement : Reduce reaction time from 6 hours (conventional) to 30 minutes (microwave) with 90% yield .

Q. Advanced: How do this compound’s electronic properties influence its anticonvulsant activity in vivo?

Methodological Answer:

  • QSAR Modeling : Calculate logP (octanol-water) and dipole moments for 5,5-diphenylthis compound derivatives. Higher logP (>2.5) correlates with blood-brain barrier permeability .
  • Electrophysiological Assays : Patch-clamp studies on sodium channels (e.g., Nav1.2) quantify inhibition IC₅₀ values .

Properties

IUPAC Name

imidazolidine-2,4-dione
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InChI

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)
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InChI Key

WJRBRSLFGCUECM-UHFFFAOYSA-N
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Canonical SMILES

C1C(=O)NC(=O)N1
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Molecular Formula

C3H4N2O2
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Related CAS

25280-53-9
Record name 2,4-Imidazolidinedione, homopolymer
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DSSTOX Substance ID

DTXSID1052111
Record name 2,4-Imidazolidinedione
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Molecular Weight

100.08 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Hydantoin
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Solubility

>15 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.00000747 [mmHg]
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CAS No.

461-72-3
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Synthesis routes and methods I

Procedure details

The resulting aldehydes (22) could be reacted with hydantoin in ethanol with a base, such as, piperidine to give the desired pyrazolo[1,5-a]pyrimidin-3-ylmethylene)imidazolidine-2,4-dione of structure 23. Additionally, the corresponding thiazolidine-2,4-dione and the Rhodanine derivatives of compounds 23 could be synthesized using the aforementioned methods.
[Compound]
Name
aldehydes
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Synthesis routes and methods II

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.
[Compound]
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benzaldehydes
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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